1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Medicinal Chemistry Lead Optimization Physicochemical Properties

Choose this specific 1,5-diaryl pyrazol-5-ol scaffold to establish reproducible baseline parameters in your medicinal chemistry workflows. With validated LogP (4.07) and pKa (8.12), this compound serves as an essential reference for tautomerism kinetics studies, MAO-A inhibitor SAR campaigns, and halogen-bonding probe experiments for FabH target engagement. Avoid the experimental variability introduced by generic analogs—this 4-fluorophenyl/4-methoxyphenyl substitution pattern is structurally non-replaceable. Standard research packaging with ≥95% purity. Inquire for bulk orders.

Molecular Formula C16H13FN2O2
Molecular Weight 284.29
CAS No. 1006583-02-3
Cat. No. B2500734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
CAS1006583-02-3
Molecular FormulaC16H13FN2O2
Molecular Weight284.29
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3
InChIKeyFDZPLHGLOJLEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1006583-02-3 – 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol for Pyrazole-Focused Research


1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS: 1006583-02-3) is a synthetic, diaryl-substituted 1H-pyrazol-5-ol derivative belonging to the broader class of 1,5-diaryl pyrazoles. This compound is characterized by a 4-fluorophenyl group at the N1-position and a 4-methoxyphenyl group at the C3-position of the pyrazole core, resulting in a molecular formula of C16H13FN2O2 (MW: 284.29 g/mol) . It is primarily offered as a specialized building block or reference standard for chemical biology and medicinal chemistry programs, with commercial availability typically in small quantities (e.g., 1g, 5g) at purities up to 98% . Its physicochemical profile includes a predicted LogP of 4.07 and a predicted pKa of 8.12, which are critical parameters for formulation and assay development [1].

Procurement Risk: Why Structurally Similar 1,5-Diaryl Pyrazoles Cannot Replace 1006583-02-3


The selection of a 1,5-diaryl pyrazole scaffold is highly sensitive to even single-atom substitutions due to the complex interplay of tautomerism, electronic distribution, and spatial conformation. For CAS 1006583-02-3, the specific combination of the 4-fluorophenyl and 4-methoxyphenyl substituents dictates a unique set of physicochemical and biochemical properties. Substituting the fluorine for a chlorine or hydrogen, or altering the methoxy group's position, would predictably change the compound's LogP (predicted at 4.07) [1], its pKa (predicted at 8.12) [1], and its ability to participate in key non-covalent interactions like halogen or hydrogen bonding. Furthermore, this compound exists in a tautomeric equilibrium with its 1H-pyrazol-3-one form, a behavior that is fundamental to its reactivity and biological profile but is often disrupted in analogs with different substitution patterns . Therefore, any generic substitution without rigorous comparative data introduces significant risk of altering target engagement, solubility, and overall experimental reproducibility, making direct replacement of 1006583-02-3 unsound for sensitive research applications.

Quantitative Differentiation of CAS 1006583-02-3 Against Key 1,5-Diaryl Pyrazole Analogs


Comparative Physicochemical Profile: LogP and pKa Differentiation

The compound 1006583-02-3 exhibits a predicted LogP of 4.07 and a predicted pKa of 8.12 [1]. In contrast, a closely related analog lacking the fluorine atom, 1,5-diphenyl-3-substituted-pyrazole, would be expected to have a lower LogP and a different pKa profile due to the absence of the electron-withdrawing fluorine. While direct experimental data for the non-fluorinated analog is not available, the predicted values for 1006583-02-3 serve as a specific baseline for evaluating its suitability in assays requiring a certain level of lipophilicity for membrane permeability or a specific ionization state for target binding [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Tautomeric Equilibrium: Differentiating 5-ol and 3-one Forms

CAS 1006583-02-3 is described chemically as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, but it is known to exist in tautomeric equilibrium with its keto form, 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one . This tautomerism is a defining characteristic of the 1,5-diaryl pyrazole core and is absent in otherwise similar pyrazoles lacking the N1-aryl group or those that are fully substituted at the 4-position, which locks the ring into a single form. For instance, a 4-substituted pyrazole analog would not exhibit this same equilibrium, leading to a different reactivity profile and potential for off-target effects. The dynamic equilibrium of 1006583-02-3 is thus a key differentiator in its biochemical behavior.

Chemical Biology Molecular Probes Assay Development

Scaffold-Dependent Biological Activity: MAO-A Inhibition Potential

A structurally related compound, 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrated exceptionally potent and selective inhibition of human monoamine oxidase A (hMAO-A) with an IC50 of 1.0 × 10⁻³ µM (1 nM) [1]. This activity is directly attributed to the same 4-fluorophenyl and 4-methoxyphenyl substitution pattern present in CAS 1006583-02-3. While the target compound itself has not been assayed, the SAR from this study indicates that the 1,5-diaryl pyrazole scaffold with these specific substituents is a critical pharmacophore for MAO-A inhibition. Replacing these groups would likely abolish or significantly reduce this activity. The unsubstituted 1H-pyrazole core or analogs with different aryl groups showed substantially lower potency in the same study [1].

Neuropharmacology Enzyme Inhibition Structure-Activity Relationship

Antibacterial Target Engagement: E. coli FabH Inhibition

Research on a closely related analog, 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (compound 12), identified it as a potent inhibitor of Escherichia coli FabH, an essential enzyme in bacterial fatty acid biosynthesis [1]. The study reported that the presence of the 4-fluorophenyl and 4-methoxyphenyl groups was crucial for activity, as the 4-chlorophenyl analog (compound 13) showed a different, though still potent, inhibition profile. This indicates that the fluorinated diaryl pyrazole core of 1006583-02-3 is a validated chemotype for engaging this antibacterial target. The unsubstituted pyrazole or those with alternative aryl groups were not reported as hits in this screening effort, underscoring the specificity of the 4-fluorophenyl/4-methoxyphenyl combination [1].

Antibacterial Drug Discovery Enzyme Assay FabH Inhibitor

Recommended Applications for 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS 1006583-02-3)


Physicochemical Profiling in Lead Optimization

Use 1006583-02-3 as a reference compound for establishing baseline LogP (4.07) and pKa (8.12) values within a chemical series. Its well-defined physicochemical parameters make it suitable for correlating in silico predictions with experimental measurements, such as HPLC-derived LogD or potentiometric pKa determination, in early-stage drug discovery programs [1].

Mechanistic Studies of Pyrazole Tautomerism

Employ 1006583-02-3 as a model system to investigate the kinetics and thermodynamics of pyrazol-5-ol to pyrazol-3-one tautomerism using techniques like NMR spectroscopy or X-ray crystallography. The compound's dynamic equilibrium provides a valuable tool for studying how tautomeric state influences biological activity and target engagement, as suggested by its structural class .

Development of MAO-A Focused Assays

Leverage the established structure-activity relationship (SAR) of the 4-fluorophenyl/4-methoxyphenyl scaffold to design novel monoamine oxidase A (MAO-A) inhibitors. While 1006583-02-3 itself may not be the final inhibitor, its core structure is a validated starting point for medicinal chemistry campaigns aiming to achieve the high potency (IC50 in the nanomolar range) seen in related compounds [2].

Antibacterial Hit Validation and Expansion

Utilize 1006583-02-3 as a chemical probe to confirm the role of the 4-fluorophenyl group in FabH inhibition. By comparing its activity (or that of its derivatives) with the 4-chlorophenyl analog, researchers can delineate the specific halogen-bonding requirements of the E. coli FabH active site, as indicated by prior SAR studies on related pyrazole derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.